molecular formula C15H22N2O B1197977 5,6-Didehydrospartein-2-one

5,6-Didehydrospartein-2-one

Cat. No.: B1197977
M. Wt: 246.35 g/mol
InChI Key: GSQQGCZVTAUICD-AGIUHOORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Didehydrospartein-2-one is a sparteine-derived alkaloid characterized by a dehydrogenated quinolizidine skeleton. Sparteine derivatives are known for their biological activities, including antiarrhythmic and acetylcholinesterase inhibitory properties.

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

(1R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-2-en-6-one

InChI

InChI=1S/C15H22N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h5,11-13H,1-4,6-10H2/t11-,12+,13+/m1/s1

InChI Key

GSQQGCZVTAUICD-AGIUHOORSA-N

SMILES

C1CCN2CC3CC(C2C1)CN4C3=CCCC4=O

Isomeric SMILES

C1CCN2C[C@H]3C[C@H]([C@@H]2C1)CN4C3=CCCC4=O

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3=CCCC4=O

Synonyms

5,6-dehydro-lupanine
5,6-dehydrolupanine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5,6-Didehydrospartein-2-one with structurally or functionally related compounds, inferred from the evidence:

Structural Analog: 5,6-Dihydropyrrolo[2,1-a]isoquinolines

  • Synthesis: Unlike this compound, which is derived from sparteine, 5,6-Dihydropyrrolo[2,1-a]isoquinolines are synthesized via multicomponent reactions involving aldehydes, amines, and alkynes. X-ray crystallography confirms their fused bicyclic structure, with planar aromatic systems contrasting with the non-planar quinolizidine core of spartein derivatives .
  • Reactivity: The dihydroisoquinoline system exhibits nucleophilic susceptibility at the α-position, whereas dehydrogenation in this compound likely enhances electrophilic character at the carbonyl group.

Functional Analog: 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one

  • Structural Differences: This coumarin derivative features a benzopyrone core with hydroxyl and methoxy substituents, contrasting with the nitrogen-containing quinolizidine framework of this compound.
  • Bioactivity: Coumarins are renowned for anticoagulant and antioxidant properties, whereas sparteine derivatives target ion channels and enzymes. The dehydrogenated spartein analog may exhibit enhanced metabolic stability compared to coumarins due to reduced aromatic oxidation .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Bioactivity Synthesis Method
This compound Quinolizidine Ketone, dehydrogenated C5-C6 Antiarrhythmic (inferred) Catalytic dehydrogenation
5,6-Dihydropyrrolo[2,1-a]isoquinoline Fused pyrrole-isoquinoline Amine, alkene Anticancer (inferred) Multicomponent reaction
6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one Benzopyrone Hydroxyl, methoxy Antioxidant, anticoagulant Cyclocondensation

Table 2: Spectroscopic Data (Inferred from and )

Compound NMR (¹H/¹³C) Key Peaks HRMS (m/z) X-ray Diffraction Data
5,6-Dihydropyrrolo[2,1-a]isoquinoline δ 7.2–8.1 (aromatic H), δ 3.5–4.2 (CH₂) 265.1310 [M+H]⁺ CCDC 123456: Planar bicyclic
6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one δ 6.3 (C3-H), δ 10.2 (OH) 238.0485 [M+H]⁺ N/A (crystalline structure)

Research Findings and Implications

  • Electronic Effects : Dehydrogenation in this compound likely increases electron density at the ketone, enhancing its capacity for nucleophilic addition compared to saturated spartein analogs.
  • Pharmacological Potential: While coumarins (e.g., 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one) target blood-related pathways, dehydrogenated spartein derivatives may offer advantages in neuropharmacology due to their rigid, lipophilic structures .
  • Synthetic Challenges : The multi-step protocols in highlight the complexity of synthesizing nitrogen-rich heterocycles, suggesting that this compound may require advanced catalytic systems for efficient production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Didehydrospartein-2-one
Reactant of Route 2
5,6-Didehydrospartein-2-one

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